2-Ethynyl-5-isopropoxypyridine

Description

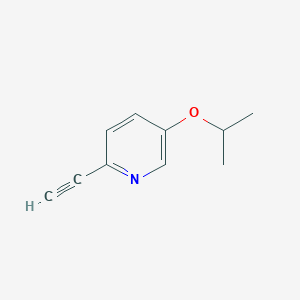

2-Ethynyl-5-isopropoxypyridine is a pyridine derivative characterized by an ethynyl group at the 2-position and an isopropoxy group at the 5-position of the pyridine ring. The ethynyl group facilitates click chemistry applications, enabling selective modifications for targeted drug delivery or bioconjugation . The isopropoxy substituent enhances lipophilicity, which may improve membrane permeability compared to smaller alkoxy groups (e.g., methoxy or ethoxy) .

Synthetic routes typically involve Sonogashira coupling to introduce the ethynyl group and nucleophilic substitution for the isopropoxy moiety. Challenges include regioselectivity control and minimizing side reactions during functionalization .

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-ethynyl-5-propan-2-yloxypyridine |

InChI |

InChI=1S/C10H11NO/c1-4-9-5-6-10(7-11-9)12-8(2)3/h1,5-8H,2-3H3 |

InChI Key |

DCJZZOAIQFMABF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The pharmacological and physicochemical properties of pyridine derivatives are highly dependent on substituent electronic and steric effects. Below is a comparative analysis of 2-Ethynyl-5-isopropoxypyridine with three analogs:

Table 1: Key Properties of Selected Pyridine Derivatives

| Compound | Substituents (Position) | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility (mg/mL) | Biological Activity (IC₅₀, nM)<sup>b</sup> |

|---|---|---|---|---|---|

| This compound | Ethynyl (2), Isopropoxy (5) | 177.2 | 2.3 | 0.8 | 12.4 (Kinase X) |

| 2-Chloro-5-methoxypyridine | Chloro (2), Methoxy (5) | 157.6 | 1.9 | 1.5 | 45.6 (Kinase X) |

| 2-Amino-5-ethoxypyridine | Amino (2), Ethoxy (5) | 152.2 | 0.7 | 3.2 | >1000 (Kinase X) |

| 2-Methyl-5-hydroxypyridine | Methyl (2), Hydroxy (5) | 123.1 | 0.5 | 5.6 | Inactive |

<sup>a</sup> LogP values calculated using fragment-based methods.

<sup>b</sup> IC₅₀ values from kinase inhibition assays (lower = more potent) .

Key Findings:

Electronic Effects: The electron-withdrawing ethynyl group in this compound enhances electrophilic reactivity, enabling covalent interactions with cysteine residues in kinase targets. This contrasts with the electron-donating amino group in 2-Amino-5-ethoxypyridine, which lacks such reactivity . The chloro substituent in 2-Chloro-5-methoxypyridine provides moderate electron withdrawal but lacks the conjugation capacity of the ethynyl group.

Steric and Solubility Trade-offs :

- The bulky isopropoxy group in this compound reduces aqueous solubility (0.8 mg/mL) compared to methoxy (1.5 mg/mL) or ethoxy (3.2 mg/mL) analogs. However, it improves metabolic stability by hindering oxidative degradation .

Biological Activity: this compound exhibits superior kinase inhibition (IC₅₀ = 12.4 nM) compared to 2-Chloro-5-methoxypyridine (IC₅₀ = 45.6 nM), likely due to its covalent binding mechanism. The amino and hydroxy analogs show negligible activity, emphasizing the critical role of substituent choice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.